molecular formula C14H14Cl2FN B1463444 [(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride CAS No. 1305711-93-6

[(2-Chloro-4-fluorophenyl)(phenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1463444
CAS No.: 1305711-93-6
M. Wt: 286.2 g/mol
InChI Key: SUIMGUOSYAWMMH-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted amines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the formation of carbon-carbon bonds . This suggests that the compound could affect pathways involving carbon-carbon bond formation.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then methylated using methyl iodide to form the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloro-4-fluorophenyl)(phenyl)methyl]amine hydrochloride
  • [(2-Chloro-4-fluorophenyl)(phenyl)methyl]amine
  • (2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride

Uniqueness

(2-Chloro-4-fluorophenyl)(phenyl)methylamine hydrochloride is unique due to its specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-N-methyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN.ClH/c1-17-14(10-5-3-2-4-6-10)12-8-7-11(16)9-13(12)15;/h2-9,14,17H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMGUOSYAWMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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